

Application Notes and Protocols: Inkjet Printing with Disperse Blue 165:1 Formulations

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Introduction

Disperse Blue 165:1 is a monoazo disperse dye recognized for its bright blue coloration and suitability for coloring synthetic fibers, particularly polyester.[1][2] Its application extends to the printing industry, where it serves as a colorant in inks for various substrates, including textiles. [1][3] With the advancement of digital printing technologies, formulating stable and reliable inkjet inks with disperse dyes like **Disperse Blue 165:1** is critical. Digital textile printing offers significant advantages over traditional methods, including reduced wastewater, energy savings, and the ability to produce high-resolution patterns.[4]

These application notes provide detailed protocols for the formulation, characterization, and application of **Disperse Blue 165:1** in water-based inkjet inks for digital textile printing on polyester fabrics. The methodologies are intended for researchers and scientists in material science and textile chemistry.

Physicochemical Properties of C.I. Disperse Blue 165:1

A summary of the key properties of C.I. **Disperse Blue 165:1** is presented in the table below. Understanding these characteristics is fundamental to developing stable ink formulations.



Property	Value	Reference(s)
C.I. Name	Disperse Blue 165:1	[1]
CAS Number	86836-00-2	[1]
Chemical Class	Monoazo	[2][5]
Molecular Formula	C19H19N7O5	[1]
Molecular Weight	425.4 g/mol	[1]
Appearance	Dark blue powder	[1]
Solubility	Insoluble in water; Soluble in acetone	[2][5]

Ink Formulation and Key Parameters

The formulation of a stable disperse dye inkjet ink is a multi-component system where each ingredient performs a critical function. The primary challenge is to maintain the dye as a fine, stable dispersion to prevent nozzle clogging and ensure consistent jetting.

Representative Inkjet Ink Formulation

The following table outlines a typical composition for a water-based inkjet ink using **Disperse Blue 165:1**. Concentrations may require optimization based on specific printhead requirements and substrate characteristics.



Component	Function	Concentration (% w/w)
Disperse Blue 165:1	Colorant	3.0 - 10.0[6]
Dispersing Agent	Prevents dye particle agglomeration	1.0 - 5.0
Humectant (e.g., Glycerol, Ethylene Glycol)	Controls drying, adjusts viscosity	15.0 - 30.0
Surfactant (e.g., Acetylenic Diol-based)	Adjusts surface tension for proper jetting and wetting	0.1 - 1.5
Biocide	Prevents microbial growth	0.1 - 0.3
Deionized Water	Solvent/Vehicle	Balance to 100

Logical Relationship of Ink Components

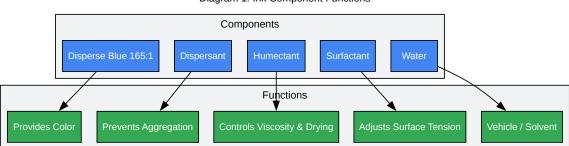


Diagram 1: Ink Component Functions

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Caption: Logical relationship of key ink components to their primary functions.

Key Ink Performance Parameters



For reliable performance in inkjet systems, the physical properties of the ink must be tightly controlled.

Parameter	Typical Target Range	Purpose
Viscosity (at 25°C)	3 - 6 cP	Ensures proper fluid dynamics for droplet formation.[7]
Surface Tension	25 - 40 mN/m	Controls droplet jetting, shape, and wetting on the substrate. [8]
Particle Size (D50)	< 150 nm	Prevents printhead nozzle clogging and ensures color consistency.[8]
рН	7.0 - 9.0	Maintains dispersion stability and compatibility with printer components.[7]

Experimental Protocols

Protocol 1: Preparation of Disperse Blue 165:1 Nano-Dispersion

This protocol describes the preparation of a concentrated dye dispersion, which serves as the base for the final ink formulation.

Materials & Equipment:

- Disperse Blue 165:1 press cake
- Dispersing agent
- Deionized water
- High-speed stirrer
- Media mill (e.g., bead mill) with zirconia beads (0.1 0.3 mm)



Analytical balance

Procedure:

- In a beaker, create a slurry by combining Disperse Blue 165:1, the dispersing agent, and a
 portion of the deionized water.
- Mix the slurry with a high-speed stirrer for 30 minutes to achieve a homogenous pre-mixture.
- Transfer the pre-mixture to the media mill.
- Mill the dispersion for 4-8 hours. Monitor the particle size distribution periodically using a dynamic light scattering (DLS) particle size analyzer.
- Continue milling until the average particle size (D₅₀) is consistently below 150 nm.
- Separate the milled concentrate from the milling media.

Protocol 2: Ink Formulation and Characterization

Materials & Equipment:

- **Disperse Blue 165:1** nano-dispersion (from Protocol 1)
- Humectant(s), Surfactant(s), Biocide
- Deionized water
- Magnetic stirrer and filtration apparatus (1.0 µm filter)
- Viscometer, Tensiometer, Particle Size Analyzer, pH meter

Procedure:

- In a clean vessel, combine the required amounts of humectants and deionized water. Stir until fully mixed.
- Slowly add the calculated amount of the **Disperse Blue 165:1** nano-dispersion to the solvent mixture under constant, gentle agitation.



- Add the surfactant and biocide to the mixture and continue stirring for 1 hour.
- Measure the pH of the ink and adjust to the 7.0-9.0 range if necessary, using a suitable pH adjuster.[7]
- Filter the final ink formulation through a 1.0 μm filter to remove any potential oversized particles or contaminants.
- Characterization:
 - Viscosity: Measure using a cone-and-plate or rotational viscometer at a controlled temperature (25°C).
 - Surface Tension: Measure using the Du Noüy ring or Wilhelmy plate method.
 - Particle Size: Confirm the final particle size distribution using a dynamic light scattering (DLS) instrument.
 - o pH: Measure using a calibrated pH meter.

Protocol 3: Digital Textile Printing and Post-Treatment

This protocol outlines the workflow for applying the formulated ink onto polyester fabric.

Materials & Equipment:

- Prepared polyester fabric (pre-washed and dried)
- Piezoelectric drop-on-demand inkjet printer
- Heat press or thermofixation unit (e.g., hot air oven)
- Washing baths

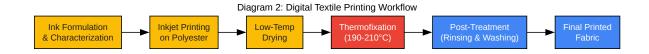
Procedure:

Printing: Load the formulated Disperse Blue 165:1 ink into a compatible inkjet printer. Print
the desired design onto the polyester fabric.



- Drying: Allow the printed fabric to air dry or use a low-temperature dryer (e.g., 80-100°C) to evaporate the water and solvents without prematurely sublimating the dye.[5]
- Fixation (Thermofixation): This is a critical step to ensure the dye penetrates the polyester fibers. Heat the dried fabric in a hot air oven at 190-210°C for 1-2 minutes.[5] This process sublimates the dye, allowing it to diffuse into the amorphous regions of the polyester fibers.
- After-Treatment:
 - Rinsing: Rinse the fabric in cold water to remove thickeners and other auxiliaries from the surface.[5]
 - Reduction Clearing: To improve wash fastness, treat the fabric in a bath containing sodium hydrosulfite and sodium hydroxide (e.g., 2 g/L each) at 60-70°C for 10-15 minutes. This step removes any unfixed dye from the fiber surface.[5]
 - Final Rinsing & Drying: Rinse the fabric thoroughly with hot water followed by cold water, then dry the final printed textile.

Experimental Workflow for Digital Textile Printing



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Caption: The sequential workflow from ink formulation to the final printed fabric.

Performance Data

The performance of the printed fabric is evaluated by its colorfastness, which indicates the resistance of the color to various environmental factors.

Typical Colorfastness Performance on Polyester



The following data represents typical fastness ratings for disperse dyes on polyester fabric. Ratings are based on a scale of 1 to 5, where 5 signifies excellent performance.

Fastness Test	Standard Method	Typical Rating
Light Fastness	AATCC 16 / ISO 105-B02	4-5
Wash Fastness	AATCC 61 / ISO 105-C06	4-5
Rubbing (Crocking)	AATCC 8 / ISO 105-X12	4-5 (Dry), 4 (Wet)
Sublimation	AATCC 117 / ISO 105-P01	4-5

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